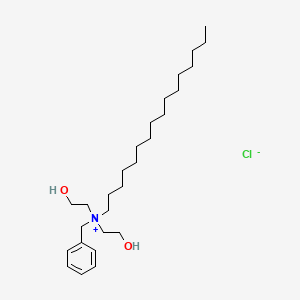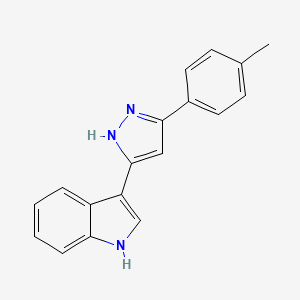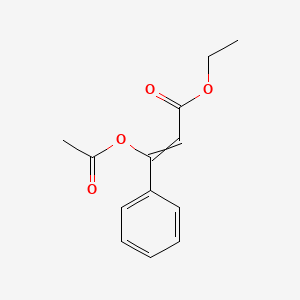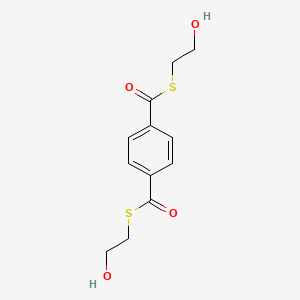![molecular formula C12H18 B14493318 4,9-Dimethylidenespiro[2.7]decane CAS No. 64723-35-9](/img/structure/B14493318.png)
4,9-Dimethylidenespiro[2.7]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Dimethylidenespiro[2.7]decane is a chemical compound with the molecular formula C₁₂H₁₈. It is characterized by a spiro structure, where two rings are connected through a single carbon atom.
Vorbereitungsmethoden
The synthesis of 4,9-Dimethylidenespiro[2.7]decane involves several steps. One common method includes the dimerization of ene-vinylidenecyclopropanes using a Rhodium (I) complex as a catalyst. This reaction is known for its mild conditions and good functional group tolerance
Analyse Chemischer Reaktionen
4,9-Dimethylidenespiro[2.7]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming halogenated derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,9-Dimethylidenespiro[2.7]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique optical and mechanical properties.
Wirkmechanismus
The mechanism of action of 4,9-Dimethylidenespiro[2.7]decane involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Vergleich Mit ähnlichen Verbindungen
4,9-Dimethylidenespiro[2.7]decane can be compared with other spiro compounds, such as spiro[4.5]decane and spiro[5.5]undecane . These compounds share the spiro structure but differ in the size and arrangement of the rings. The unique feature of this compound is its specific ring size and the presence of double bonds, which confer distinct chemical and physical properties.
Similar compounds include:
- Spiro[4.5]decane
- Spiro[5.5]undecane
- 2,6-Dioxaspiro[4.5]decane
These comparisons highlight the uniqueness of this compound in terms of its structural and functional properties.
Eigenschaften
CAS-Nummer |
64723-35-9 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
5,10-dimethylidenespiro[2.7]decane |
InChI |
InChI=1S/C12H18/c1-10-5-3-4-6-11(2)12(9-10)7-8-12/h1-9H2 |
InChI-Schlüssel |
KBMKSTXDZLFWOP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCCC(=C)C2(C1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)



![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)




![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)
